molecular formula C18H28N2O2 B269254 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

カタログ番号 B269254
分子量: 304.4 g/mol
InChIキー: DMRWUJVIIKZQOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a benzamide derivative that has been synthesized through various methods, and its mechanism of action is still being studied.

作用機序

The mechanism of action of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide is still being studied, but it is believed to be a potent inhibitor of MAGL and FAAH. MAGL and FAAH are enzymes that play a crucial role in the degradation of endocannabinoids, which are lipid signaling molecules that have been shown to have various physiological and pathological functions. Inhibition of MAGL and FAAH leads to an increase in endocannabinoid levels, which has been shown to have various therapeutic applications.
Biochemical and Physiological Effects:
4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to have various biochemical and physiological effects, including an increase in endocannabinoid levels, neuroprotective effects, and anti-tumor effects. 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has also been shown to have analgesic effects and potential applications in pain management.

実験室実験の利点と制限

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has several advantages for lab experiments, including its potency as an inhibitor of MAGL and FAAH, its ability to increase endocannabinoid levels, and its potential therapeutic applications. However, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide also has some limitations, including its solubility and stability issues, which can affect its efficacy and reproducibility in lab experiments.

将来の方向性

There are several future directions for research on 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide, including the development of more potent and selective inhibitors of MAGL and FAAH, the investigation of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's potential applications in various neurological disorders, the exploration of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's potential as a chemotherapeutic agent, and the optimization of 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide's pharmacokinetic and pharmacodynamic properties for clinical applications.

合成法

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide can be synthesized through various methods, including the reaction of 4-aminobenzamide with 2,2-dimethylpropanoic anhydride and N,N-dipropylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained through recrystallization. The purity and yield of the product can be improved through various purification techniques, such as column chromatography and HPLC.

科学的研究の応用

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and potential therapeutic applications in various neurological disorders.
In cancer research, 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been studied for its potential as a chemotherapeutic agent. 4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

特性

製品名

4-[(2,2-dimethylpropanoyl)amino]-N,N-dipropylbenzamide

分子式

C18H28N2O2

分子量

304.4 g/mol

IUPAC名

4-(2,2-dimethylpropanoylamino)-N,N-dipropylbenzamide

InChI

InChI=1S/C18H28N2O2/c1-6-12-20(13-7-2)16(21)14-8-10-15(11-9-14)19-17(22)18(3,4)5/h8-11H,6-7,12-13H2,1-5H3,(H,19,22)

InChIキー

DMRWUJVIIKZQOI-UHFFFAOYSA-N

SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

正規SMILES

CCCN(CCC)C(=O)C1=CC=C(C=C1)NC(=O)C(C)(C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。